2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Oxidation and Reduction:
Esterification and Amidation: The acetic acid moiety can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
Boc Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or ethyl acetate.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Esters and Amides: Formed through reactions of the acetic acid moiety with alcohols and amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid largely depends on its use as a synthetic intermediate. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The acetic acid moiety can participate in various reactions, facilitating the formation of esters and amides .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure with a piperidine ring instead of a pyrazole ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Contains an azetidine ring instead of a pyrazole ring.
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Features a propanamido group instead of a pyrazole ring.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal chemistry and other fields .
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-7(5-11-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
YULSVSULDSLWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CC(=O)O |
Origin of Product |
United States |
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